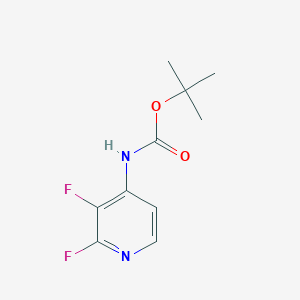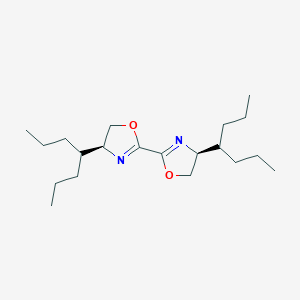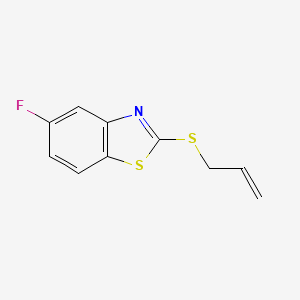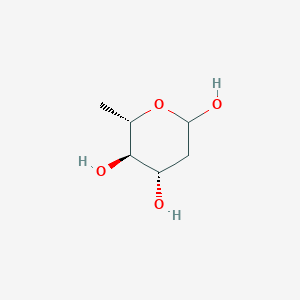
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid is an organic compound that features a quinoline core with a dicyanomethylene group and a sulfonic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with a dicyanomethylene group. The final step involves the introduction of the sulfonic acid group through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of robust catalysts and optimized reaction conditions ensures efficient production. The purification steps often include crystallization, distillation, and chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert the dicyanomethylene group to other functional groups.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonic acid group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various derivatives of the dicyanomethylene group.
Wissenschaftliche Forschungsanwendungen
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dicyanomethylene group can participate in electron transfer reactions, while the sulfonic acid group can form strong ionic interactions with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Propylthio)propane-1-sulfonic acid: Similar in having a sulfonic acid group but differs in the rest of the structure.
3-(Trihydroxysilyl)propane-1-sulfonic acid: Another compound with a sulfonic acid group but with different functional groups attached.
Uniqueness
3-(4-(Dicyanomethylene)-2-methylquinolin-1(4H)-yl)propane-1-sulfonic acid is unique due to the presence of the dicyanomethylene group attached to the quinoline core, which imparts distinct electronic properties and reactivity compared to other sulfonic acid derivatives.
Eigenschaften
Molekularformel |
C16H15N3O3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
3-[4-(dicyanomethylidene)-2-methylquinolin-1-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H15N3O3S/c1-12-9-15(13(10-17)11-18)14-5-2-3-6-16(14)19(12)7-4-8-23(20,21)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
MITBUCNBXRWCJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C#N)C#N)C2=CC=CC=C2N1CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
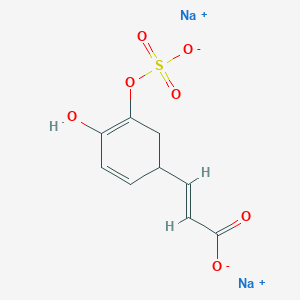
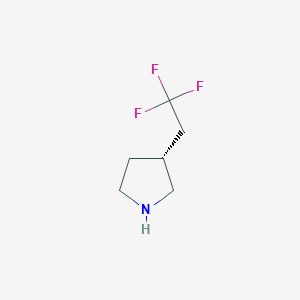

![(Perfluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B12844058.png)
